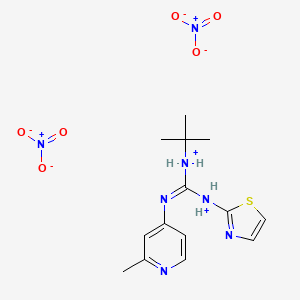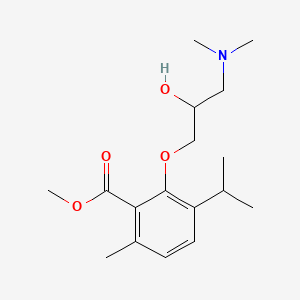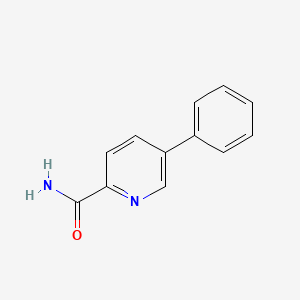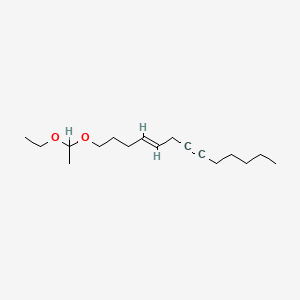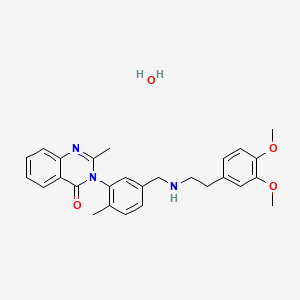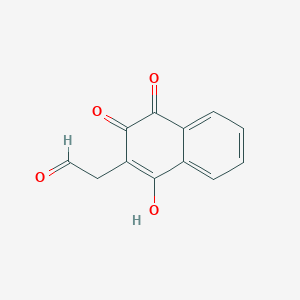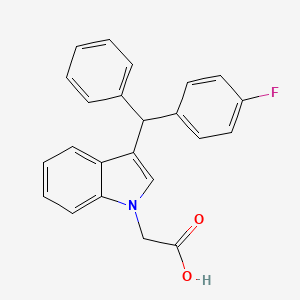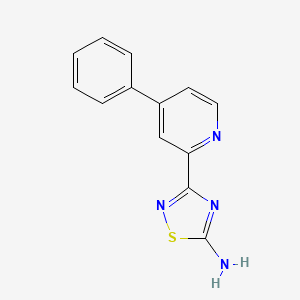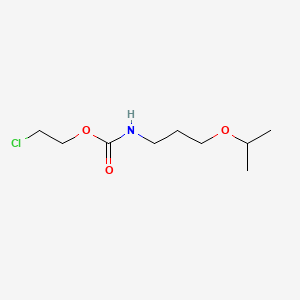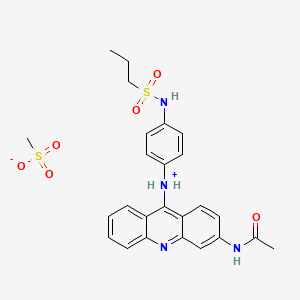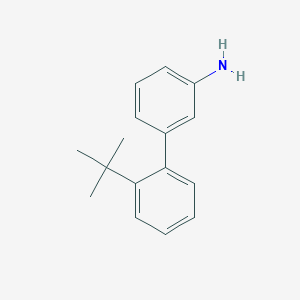
3-(2-Tert-butylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)aniline typically involves the amination of 2-chlorobenzoic acids using a copper-catalyzed cross-coupling reaction. This method is chemo- and regioselective, allowing for the effective introduction of the aniline group without the need for acid protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Tert-butylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group influences the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-Tert-butylphenyl)aniline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Tert-butylphenyl)aniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylaniline
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2-Isopropylaniline
Uniqueness
3-(2-Tert-butylphenyl)aniline is unique due to the position of the tert-butyl group on the phenyl ring, which provides significant steric hindrance. This influences its reactivity and makes it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C16H19N |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
3-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-5-4-9-14(15)12-7-6-8-13(17)11-12/h4-11H,17H2,1-3H3 |
InChI-Schlüssel |
HQFPWFVNTRKVHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



